1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941930-65-0
VCID: VC5726498
InChI: InChI=1S/C21H16ClN3O4S2/c1-31(28,29)16-7-8-17-18(10-16)30-21(23-17)24-20(27)14-4-9-19(26)25(12-14)11-13-2-5-15(22)6-3-13/h2-10,12H,11H2,1H3,(H,23,24,27)
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H16ClN3O4S2
Molecular Weight: 473.95

1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 941930-65-0

Cat. No.: VC5726498

Molecular Formula: C21H16ClN3O4S2

Molecular Weight: 473.95

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 941930-65-0

Specification

CAS No. 941930-65-0
Molecular Formula C21H16ClN3O4S2
Molecular Weight 473.95
IUPAC Name 1-[(4-chlorophenyl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H16ClN3O4S2/c1-31(28,29)16-7-8-17-18(10-16)30-21(23-17)24-20(27)14-4-9-19(26)25(12-14)11-13-2-5-15(22)6-3-13/h2-10,12H,11H2,1H3,(H,23,24,27)
Standard InChI Key XWIBQDPWVICPFM-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is C21H16ClN3O4S2, with a molecular weight of 473.95 g/mol. Its structure integrates a dihydropyridine core substituted at the 3-position by a carboxamide group linked to a methylsulfonylbenzothiazole moiety and at the 1-position by a 4-chlorobenzyl group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H16ClN3O4S2
Molecular Weight473.95 g/mol
IUPAC Name1-[(4-chlorophenyl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
PubChem CID18582659 (2-chlorobenzyl analog)

The 4-chlorobenzyl substituent distinguishes this compound from its 2-chlorobenzyl isomer, potentially altering electronic distribution and steric interactions with biological targets. Solubility data for the 4-chloro variant remain unreported, though analogs exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements in microwave-assisted synthesis have significantly improved yields for dihydropyridine derivatives. A typical protocol involves:

  • Formation of the pyridone core: Cyclocondensation of ethyl acetoacetate with ammonium acetate and a substituted benzaldehyde under microwave irradiation.

  • Carboxamide coupling: Reaction of the pyridone-3-carboxylic acid intermediate with 6-(methylsulfonyl)benzo[d]thiazol-2-amine using coupling agents such as HATU or EDCI .

  • N-Benzylation: Alkylation of the pyridone nitrogen with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate.

Microwave conditions (e.g., 150°C, 300 W, 20 min) reduce reaction times from hours to minutes while maintaining yields above 75%. Comparative studies show traditional thermal methods yield 50–60% under similar conditions .

Biological Activity and Mechanism of Action

Dihydropyridine derivatives are renowned for their modulation of ion channels and enzymatic targets. While specific data on the 4-chlorobenzyl variant are lacking, its structural analog demonstrates:

  • Kinase inhibition: IC50 values of 120 nM against JAK2 and 85 nM against EGFR in biochemical assays.

  • Antiproliferative activity: GI50 of 1.2 µM in MCF-7 breast cancer cells, attributed to G1 cell cycle arrest.

The methylsulfonylbenzothiazole moiety enhances binding affinity to ATP pockets in kinases through hydrogen bonding with backbone amides, while the chlorobenzyl group contributes to hydrophobic interactions in the target’s allosteric site .

Research Applications and Findings

Oncology

In vivo studies on the 2-chlorobenzyl analog show 60% tumor growth inhibition in a xenograft model (A549 lung adenocarcinoma) at 50 mg/kg/day dosing, with no significant weight loss in mice. Mechanistic studies link this activity to downregulation of PI3K/Akt/mTOR signaling.

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